molecular formula C9H10BrNO2 B13089942 2-(6-Bromopyridin-2-yl)butanoic acid

2-(6-Bromopyridin-2-yl)butanoic acid

Cat. No.: B13089942
M. Wt: 244.08 g/mol
InChI Key: AQZRUURIDYQUEW-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)butanoic acid is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 6th position of the pyridine ring and a butanoic acid moiety makes this compound unique and of interest in various chemical and pharmaceutical research fields .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Bromopyridin-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(6-Bromopyridin-2-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and the butanoic acid moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-(6-Bromopyridin-2-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid group. This structural uniqueness can influence its reactivity, making it suitable for specific synthetic applications and potential biological activities .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)butanoic acid

InChI

InChI=1S/C9H10BrNO2/c1-2-6(9(12)13)7-4-3-5-8(10)11-7/h3-6H,2H2,1H3,(H,12,13)

InChI Key

AQZRUURIDYQUEW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=CC=C1)Br)C(=O)O

Origin of Product

United States

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